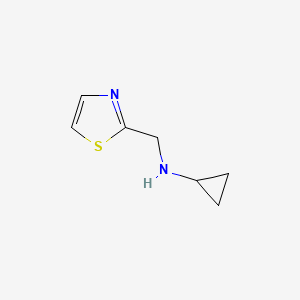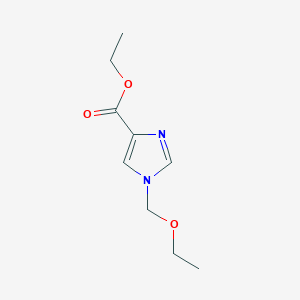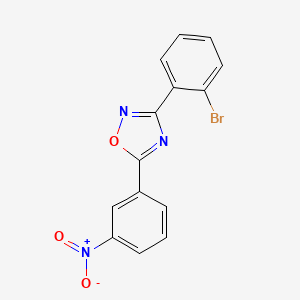
1-Fluorotetradecane
Overview
Description
1-Fluorotetradecane is a fluoroalkane compound with the chemical formula C14H29F. It is a colorless liquid with low volatility at room temperature. This compound is commonly used as a surfactant, spray, and lubricant .
Preparation Methods
The preparation of 1-Fluorotetradecane is generally achieved by reacting an alkyl iodide with sodium fluoride. The synthetic route involves two main steps:
Formation of Alkyl Iodide: Tetradecane is reacted with iodine to form an alkyl iodide.
Fluorination: The alkyl iodide is then reacted with sodium fluoride to give this compound.
Industrial production methods typically follow similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
1-Fluorotetradecane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons.
Common reagents and conditions used in these reactions include:
Substitution: Reagents like sodium iodide in acetone.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluorotetradecane has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and lubricant in various chemical processes.
Biology: Employed in studies involving membrane interactions and lipid behavior.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized as a dispersant and lubricant in industrial applications
Mechanism of Action
The mechanism of action of 1-Fluorotetradecane involves its interaction with molecular targets such as lipid membranes. Its surfactant properties allow it to reduce surface tension and enhance the solubility of hydrophobic compounds. The pathways involved include the disruption of lipid bilayers and the formation of micelles.
Comparison with Similar Compounds
1-Fluorotetradecane can be compared with other similar compounds such as:
Tetradecane: Lacks the fluorine atom, making it less reactive in substitution reactions.
1-Chlorotetradecane: Contains a chlorine atom instead of fluorine, leading to different reactivity and physical properties.
1-Bromotetradecane: Contains a bromine atom, which also affects its reactivity and applications.
The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated counterparts .
Properties
IUPAC Name |
1-fluorotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29F/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDSYPITPPQNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880875 | |
| Record name | tetradecane, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-33-9, 73180-09-3 | |
| Record name | 1-Fluorotetradecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluorotetradecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorotetradecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073180093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tetradecane, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluorotetradecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-fluorotetradecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions 1-fluorotetradecane being incorporated into a urea inclusion compound. What insights about the structure and dynamics of this compound were revealed using solid-state NMR?
A1: Solid-state NMR studies revealed several key insights about this compound within a urea inclusion compound:
- Guest Ordering: A combination of 1H→13C and 19F→13C cross-polarization experiments, with both single-channel (1H) and double-channel decoupling (1H, 19F), allowed researchers to assign 13C resonances and deduce the ordering of this compound guest molecules within the urea channels. []
- Dynamics: Steady-state and transient 19F MAS NOE experiments were used to investigate the dynamics of this compound within the urea inclusion compound. [] This technique leverages the high sensitivity of 19F NMR to probe molecular motions and interactions within the confined environment of the urea channels.
Q2: The study also explored the interaction of this compound with thiourea. How did the dynamics of this interaction compare to the this compound/urea system?
A2: While the provided research focuses on the dynamics of fluorocyclohexane within thiourea, it highlights the sensitivity of solid-state NMR techniques, such as bandshape analysis, selective polarization inversion, and 2D exchange experiments, for studying molecular dynamics within inclusion compounds. [] Similar approaches could be applied to investigate the specific dynamics of this compound within a thiourea framework and compare it to the urea system.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1294230.png)





